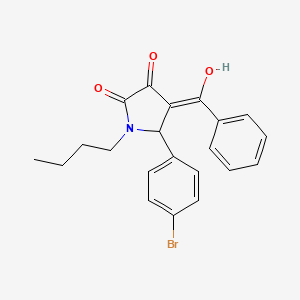![molecular formula C19H15BrN2O B5315472 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)
2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of benzamides and is known to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis. Furthermore, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the regulation of cell proliferation, angiogenesis, and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit promising activity against cancer cells, and it can be used as a lead compound for the development of new anticancer agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One of the areas of interest is the development of new derivatives of this compound that exhibit improved potency and selectivity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activity. Additionally, the potential applications of this compound in other fields, such as agriculture and environmental science, need to be explored.
Métodos De Síntesis
The synthesis of 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with 2-bromo-N-phenylbenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using standard methods.
Aplicaciones Científicas De Investigación
2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising activity against cancer cells, and it has been used as a lead compound for the development of new anticancer agents. In drug discovery, this compound has been used as a molecular probe to study the biological activity of various proteins and enzymes. Furthermore, this compound has been used in biological research to investigate the mechanism of action of various biological processes.
Propiedades
IUPAC Name |
2-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O/c20-18-4-2-1-3-17(18)19(23)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEPRVMEHVMEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-bromo-2-pyridinyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5315401.png)
![1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine](/img/structure/B5315404.png)
![4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315406.png)
![N-[1-(methoxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5315411.png)
![(7R,8aS)-7-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5315419.png)
![5-fluoro-2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5315432.png)
![3-butyl-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5315434.png)
![N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5315441.png)

![[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B5315465.png)
![4-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5315473.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5315474.png)
![2-(2-furyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5315477.png)
![3-phenyl-N-{2,2,2-trichloro-1-[({[4-(phenyldiazenyl)phenyl]amino}carbonothioyl)amino]ethyl}acrylamide](/img/structure/B5315481.png)